2-Bromo-3-butoxy-6-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(2-bromo-3-butoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWMUWZAKPUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584763 | |
| Record name | (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-95-1 | |
| Record name | (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration
The initial step in the synthesis involves the nitration of a suitable precursor compound. Typically, this precursor is an aromatic compound that can undergo electrophilic substitution.
Reagents : A mixture of sulfuric acid and nitric acid is commonly used as the nitrating agent.
Conditions : The reaction is usually conducted at temperatures ranging from 20°C to 30°C to control the rate of nitration and minimize side reactions.
Outcome : The product of this step is typically a nitro-substituted aromatic compound, which serves as an intermediate for further reactions.
Bromination
Following nitration, bromination is performed to introduce the bromine atom into the aromatic ring.
Reagents : N-bromosuccinimide (NBS) or bromine in a suitable solvent (such as acetic acid) can be used for this step.
Conditions : The reaction temperature is controlled to prevent excessive reaction rates; typically, it is maintained around -5°C to 5°C during addition.
Outcome : This step yields a bromo-substituted aromatic compound, which is crucial for subsequent transformations.
Reduction
The reduction step involves converting nitro groups into amines or other functional groups that can be further manipulated.
Reagents : Common reducing agents include iron powder and ammonium chloride in an aqueous medium.
Conditions : The reaction is typically carried out at elevated temperatures (85°C to 100°C).
Outcome : The product is often an amino-substituted compound, which can undergo further reactions like deamination.
Deamination
Deamination transforms amino groups into other functional groups, typically using hypophosphorous acid or sodium nitrite.
Reagents : Hypophosphorous acid or sodium nitrite in an acidic medium are frequently employed.
Conditions : The reaction temperature may vary; however, it often requires cooling to maintain stability during the reaction process.
Outcome : This step results in the formation of a diazonium salt or similar intermediate that can be hydrolyzed to yield the target boronic acid derivative.
Hydrolysis
The final step involves hydrolysis to convert intermediates into the desired boronic acid structure.
Reagents : Sulfuric acid or other strong acids are added to facilitate hydrolysis.
Conditions : The reaction is typically performed at high temperatures (around 150°C to 175°C) under reflux conditions.
Outcome : The final product, this compound, is obtained after purification steps such as crystallization or chromatography.
Summary of Reaction Conditions
| Step | Reagents | Temperature (°C) | Outcome |
|---|---|---|---|
| Nitration | H₂SO₄ + HNO₃ | 20 - 30 | Nitro-substituted compound |
| Bromination | NBS or Br₂ | -5 to 5 | Bromo-substituted compound |
| Reduction | Fe + NH₄Cl | 85 - 100 | Amino-substituted compound |
| Deamination | Hypophosphorous acid/Sodium nitrite | Variable | Diazonium salt |
| Hydrolysis | H₂SO₄ | 150 - 175 | Final product: Boronic acid derivative |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-butoxy-6-fluorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like K2CO3 or NaOH, and solvents like THF or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Coupling Reactions: Biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
-
Organic Chemistry:
- Building Block for Biaryl Compounds: The compound serves as a crucial intermediate in synthesizing biaryl compounds through coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.
-
Biological Studies:
- Enzyme Inhibitors and Receptor Ligands: The boronic acid functionality allows for interactions with biological molecules, making it a candidate for developing enzyme inhibitors and receptor ligands. Research indicates that similar boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells .
- Medicinal Chemistry:
-
Material Science:
- Advanced Materials Production: Utilized in creating liquid crystals and polymers due to its unique chemical properties, contributing to advancements in material science applications.
The compound has shown potential biological activities, including:
- Anticancer Research: Studies suggest that arylboronic acids can induce cell death in certain cancer lines by inhibiting proteasome activity .
- Antimicrobial Properties: Similar compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-Bromo-3-butoxy-6-fluorophenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-3-butoxy-6-fluorophenylboronic acid
- CAS Number : 1072951-95-1
- Molecular Formula : C₁₀H₁₂BBrFO₃
- Molecular Weight : 302.97 g/mol (calculated)
- Purity : ≥97% (commercial grade)
- Storage : Stable at room temperature under inert conditions .
Applications :
Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals, agrochemicals, and materials science . Its bromo and fluoro substituents enhance electronic diversity, while the butoxy group improves solubility in organic solvents .
Comparison with Structural Analogs
Substituent Variations in Boronic Acid Derivatives
The following table compares key structural analogs based on substituent positions and functional groups:
Reactivity and Stability
- Electronic Effects: The fluoro substituent in the target compound enhances electrophilicity at the boron center, favoring cross-coupling efficiency compared to non-fluorinated analogs . Bromo vs.
- Steric Effects :
Biological Activity
2-Bromo-3-butoxy-6-fluorophenylboronic acid is an organoboron compound that has garnered attention for its potential biological activity. This compound features a boronic acid functional group, which is known for its ability to interact with various biological targets, including proteins and enzymes. The presence of bromine and fluorine substituents may also enhance its reactivity and selectivity in biochemical applications.
The molecular formula of this compound is C10H13BBrFO3, with a molecular weight of approximately 290.92 g/mol. The compound is characterized by the following structural features:
- A butoxy group that increases solubility.
- Bromine and fluorine atoms that may influence biological interactions.
Biological Applications
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Research
Boron-containing compounds have been investigated for their potential in cancer therapy due to their ability to target specific cellular pathways. Studies suggest that arylboronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
2. Antimicrobial Activity
Research indicates that similar boronic acids exhibit antimicrobial properties against various pathogens. The structural characteristics of this compound may impart similar effects, although specific data on its antimicrobial efficacy is still needed.
3. Chemical Biology
The compound's ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules used in biological studies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-fluorophenylboronic acid | C6H5BrFBO2 | Lacks butoxy group; simpler structure |
| 3-Bromo-4-fluorophenylboronic acid | C9H8BrFBO2 | Different substitution pattern; similar reactivity |
| 4-Fluoro-phenylboronic acid | C6H5FBO2 | No halogen substituent; widely used in coupling |
| 2-Chloro-3-butoxyphenylboronic acid | C10H13ClBO3 | Chlorine instead of bromine; different reactivity |
Case Studies and Research Findings
Although specific case studies on this compound are scarce, related compounds have shown promising results in various studies:
- Anticancer Activity : In a study examining boron compounds, it was found that certain arylboronic acids could induce cell death in breast cancer cell lines through proteasome inhibition .
- Antimicrobial Properties : Research on similar organoboron compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications for this compound in antimicrobial therapies .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-butoxy-6-fluorophenylboronic acid?
Methodological Answer: Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:
- Step 1: Bromination and fluorination of a precursor (e.g., 3-butoxy-6-fluorophenol) using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions .
- Step 2: Introduction of the boronic acid group via Miyaura borylation. For example, palladium-catalyzed cross-coupling of a brominated intermediate with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere .
- Key Considerations: Optimize reaction temperature (e.g., 80–100°C for borylation) and solvent polarity (e.g., THF or dioxane) to enhance yield .
| Example Reaction Conditions (Adapted from Similar Compounds) |
|---|
| Intermediate |
| ------------------- |
| 4-Bromo-2-fluorophenylboronic acid |
Q. How can the purity of this compound be accurately determined?
Methodological Answer:
- HPLC-MS: Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor for protodeboronation by-products (retention time shifts) .
- ¹H/¹³C NMR: Analyze substituent integration (e.g., butoxy -OCH₂CH₂CH₂CH₃ at δ 0.9–1.5 ppm) and confirm boronic acid resonance (δ 7.5–8.5 ppm for aromatic protons) .
- Elemental Analysis: Verify Br (theoretical ~21%) and B (theoretical ~3.5%) content to confirm stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify B-O stretching (1340–1310 cm⁻¹) and aryl-F vibrations (1250–1100 cm⁻¹) .
- X-ray Crystallography: Resolve steric effects of the bulky butoxy group and confirm boronic acid geometry (sp² hybridization) .
- 19F NMR: Detect fluorine environment (e.g., δ -110 to -120 ppm for meta-fluorine) and assess electronic effects from bromo/butoxy groups .
Advanced Research Questions
Q. How do steric and electronic effects of the butoxy and bromo substituents influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
- Steric Effects: The butoxy group at the 3-position creates steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
- Electronic Effects: The electron-withdrawing bromo group (para to boron) reduces boronic acid reactivity. Counteract by increasing base strength (e.g., Cs₂CO₃ vs. K₂CO₃) to enhance Pd oxidation state .
- Case Study: Analogous 4-Bromo-2-fluorophenylboronic acid showed 20% lower yield in couplings compared to non-halogenated analogs, necessitating longer reaction times (24–48 hrs) .
Q. What strategies can mitigate boronic acid protodeboronation during reactions?
Methodological Answer:
- Low-Temperature Storage: Store at 0–4°C to slow decomposition (evidenced for bromomethylphenylboronic acids) .
- Stabilizing Additives: Include 1,2-dimethoxyethane (DME) or ethylene glycol to chelate boron and prevent hydrolysis .
- In Situ Generation: Use pinacol esters, which are hydrolyzed to boronic acids immediately before reaction (e.g., 2-Benzyloxyphenylboronic acid pinacol ester in ) .
Q. How to resolve contradictions in NMR data due to dynamic rotational isomerism?
Methodological Answer:
- Variable-Temperature NMR: Conduct experiments at −40°C to "freeze" rotational conformers. For example, splitting of aromatic signals at low temps confirms restricted rotation .
- DFT Calculations: Model energy barriers between conformers (e.g., butoxy group rotation) using Gaussian09 with B3LYP/6-31G(d) basis set. Compare computed vs. observed shifts .
- 2D NMR (NOESY): Detect through-space interactions between butoxy protons and adjacent substituents to assign conformer dominance .
Data Contradiction Analysis
Example: Discrepancies in reported yields for Miyaura borylation (65–90% in literature vs. 50–60% in lab):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
